5-Bromothiophen-3-ol
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Overview
Description
5-Bromothiophen-3-ol is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom The bromine atom is attached to the fifth position, and a hydroxyl group is attached to the third position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophen-3-ol typically involves bromination of thiophen-3-ol. One common method is the direct bromination using bromine in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow reactions or the use of brominating agents that offer higher selectivity and yield. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiophen-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Thiophene derivatives with various functional groups.
Oxidation Reactions: Thiophene ketones or aldehydes.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromothiophen-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromothiophen-3-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Thiophen-3-ol: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chlorothiophen-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
5-Iodothiophen-3-ol:
Uniqueness: 5-Bromothiophen-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C4H3BrOS |
---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
5-bromothiophen-3-ol |
InChI |
InChI=1S/C4H3BrOS/c5-4-1-3(6)2-7-4/h1-2,6H |
InChI Key |
PTPKYQHVUAFARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1O)Br |
Origin of Product |
United States |
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